molecular formula C24H23NO5S B280905 Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B280905
M. Wt: 437.5 g/mol
InChI Key: QQEWXKAUYPXZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of enzyme activity through binding to the ATP-binding site. This leads to the disruption of the enzyme's catalytic activity, resulting in the inhibition of cellular processes that depend on the activity of the enzyme.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying cellular processes that depend on the activity of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. These include the development of more potent analogs of the compound, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its potential as a tool for studying the role of specific enzymes in cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step reaction sequence. The synthesis involves the condensation of 2-tert-butyl-5-nitronaphthalene-1-sulfonic acid with 3-bromo-2-furan-1-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug development.

properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 5-(benzenesulfonamido)-2-tert-butylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H23NO5S/c1-24(2,3)22-20(23(26)29-4)18-14-19(16-12-8-9-13-17(16)21(18)30-22)25-31(27,28)15-10-6-5-7-11-15/h5-14,25H,1-4H3

InChI Key

QQEWXKAUYPXZKX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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